molecular formula C6H6N2O4S B2554488 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1379363-96-8

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B2554488
CAS RN: 1379363-96-8
M. Wt: 202.18
InChI Key: OFAFDTVPBOVTFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” often involves processes such as protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound, and it’s a crucial step in many synthetic methods .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” often include processes like protodeboronation and hydromethylation . These reactions are significant in organic synthesis .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful carbon–carbon bond-forming reaction that allows the union of chemically distinct fragments. Its success lies in mild reaction conditions and functional group tolerance. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. This reaction has found widespread use in organic synthesis.

Esterification Catalysts

The compound can also be utilized in esterification reactions. Various catalysts, such as polystyrene-supported sulfonic acid, SBA-15-functionalized propylsulfonic acid, p-sulfonic acid calix[n]arenes, β-cyclodextrin-derived carbonaceous catalyst, and sulfonated hyperbranched poly(aryleneoxindole) acid, have been developed for efficient esterification processes . These catalysts enhance the conversion of carboxylic acids to their corresponding esters.

Safety And Hazards

The safety data sheet for a similar compound, Ethoxycarbonyl isocyanate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The future directions for research on “5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid” and similar compounds could involve the development of alternate metal-free synthetic routes . This could help overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .

properties

IUPAC Name

5-ethoxycarbonylthiadiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAFDTVPBOVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid

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